molecular formula C14H10F3N5O3 B2655984 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893931-92-5

6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2655984
CAS No.: 893931-92-5
M. Wt: 353.261
InChI Key: JNQFFUKYQQWRSQ-UHFFFAOYSA-N
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Description

6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound characterized by its unique triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a trifluoromethoxy group is introduced to the aromatic ring.

    Attachment of the Oxopropyl Group: This can be done through alkylation reactions using suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s trifluoromethoxy group can impart desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The exact mechanism of action of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-oxopropyl)-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Lacks the oxopropyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the trifluoromethoxyphenyl and oxopropyl groups in 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O3/c1-8(23)6-21-7-18-12-11(13(21)24)19-20-22(12)9-2-4-10(5-3-9)25-14(15,16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQFFUKYQQWRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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